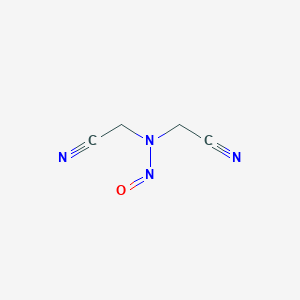

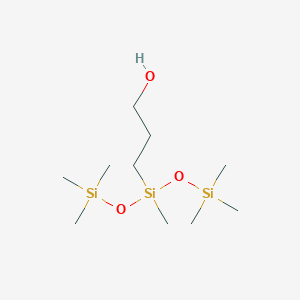

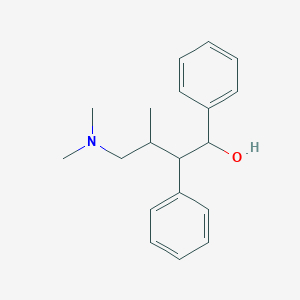

![molecular formula C13H12O B094237 3-甲基-[1,1'-联苯]-2-醇 CAS No. 17755-10-1](/img/structure/B94237.png)

3-甲基-[1,1'-联苯]-2-醇

描述

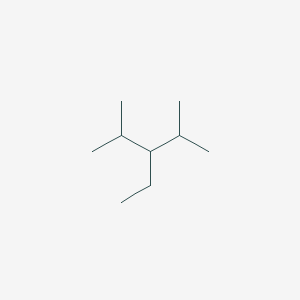

3-Methyl-[1,1'-biphenyl]-2-ol is a compound that belongs to the class of biphenyls, which are organic compounds containing two benzene rings connected by a single bond. The specific structure of 3-Methyl-[1,1'-biphenyl]-2-ol indicates that it has a methyl group and a hydroxyl group attached to the biphenyl framework. This compound is of interest due to its potential applications in various fields, including materials science, pharmaceuticals, and as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of related biphenyl compounds often involves palladium-catalyzed reactions, as seen in the regioselective arylation of biphenyl-2-ols with aryl halides . A more environmentally friendly and efficient synthesis process has been developed for 3-(chloromethyl)-2-methyl-1,1'-biphenyl, which is a key intermediate for the preparation of certain insecticides and could be related to the synthesis of 3-Methyl-[1,1'-biphenyl]-2-ol . The process avoids the use of high-toxic and high-risk reagents, highlighting the importance of developing safer and more sustainable synthetic methods.

Molecular Structure Analysis

The molecular structure of biphenyl compounds can be complex, with potential for various substituent effects and intermolecular interactions. For instance, the structure of 3-([5-(t-butyl)-2-hydroxyphenyl]iminomethyl)[1,1'-biphenyl]-4-ol has been analyzed using NMR and X-ray techniques, revealing that it exists in the phenol form in solution but prefers a quinone arrangement in the solid state . Such studies are crucial for understanding the behavior of 3-Methyl-[1,1'-biphenyl]-2-ol under different conditions.

Chemical Reactions Analysis

Biphenyl compounds can participate in a variety of chemical reactions. For example, the bis-cyclometalating ligand derived from a biphenyl precursor undergoes selective dilithiation, which is a versatile precursor to bimetallic complexes . This demonstrates the reactivity of the biphenyl moiety and its potential to form complex structures with metals, which could be relevant for the chemical behavior of 3-Methyl-[1,1'-biphenyl]-2-ol in the presence of metal catalysts or reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives can vary widely depending on their substitution patterns. For instance, the review of 3-methyl-1-phenylbutan-2-ol as a fragrance ingredient provides insights into the physical properties and mucous membrane irritation data of a related compound . Such information is essential for assessing the safety and potential applications of 3-Methyl-[1,1'-biphenyl]-2-ol in various industries.

科学研究应用

选择性区域芳基化反应: "3-甲基-[1,1'-联苯]-2-醇"衍生物在钯催化剂存在下发生选择性区域单芳基化和双芳基化反应,生成三联苯-2-醇和二苯基联苯-2-醇衍生物。这种反应对于合成复杂有机分子(Satoh et al., 1998)具有重要意义。

抗疟活性: 一系列衍生物,包括"3-甲基-[1,1'-联苯]-2-醇",对小鼠体内的伯氏疟原虫表现出抗疟活性。这些化合物有望用于人类临床试验(Werbel et al., 1986)。

抗菌性能: 新的联苯化合物,包括"3-甲基-[1,1'-联苯]-2-醇"衍生物,显示出抗菌活性。这些化合物是从香豆科香豆属中分离得到的(Khan & Shoeb, 1984)。

杀虫剂合成: "3-甲基-[1,1'-联苯]-2-醇"是合成杀虫剂溴氰菊酯的关键中间体。开发了一种新的环境友好合成方法,减少了步骤并避免了有毒试剂(Zhang et al., 2019)。

手性联苯混合物: "3-甲基-[1,1'-联苯]-2-醇"的手性衍生物经历涉及超分子相互作用的动态分辨过程。这一过程对于开发具有特定手性性质的新材料(Yeung et al., 2013)至关重要。

铜(II)配合物的磁性能: 从"3-甲基-[1,1'-联苯]-2-醇"衍生的三核铜(II)配合物已经被表征,展现出反铁磁相互作用并具有在磁性材料中应用的潜力(Filkale & Gangwar, 2020)。

有机发光二极管(OLEDs): "3-甲基-[1,1'-联苯]-2-醇"的衍生物被用于蓝色OLEDs的开发。这些衍生物中甲基基团的旋转锁定增强了它们作为OLEDs基质材料的性能(Gantenbein et al., 2015)。

荧光化学传感器: 基于"3-甲基-[1,1'-联苯]-2-醇"的化学传感器能够高效检测Zn2+和Al3+离子,这是由于激发态分子内质子转移和螯合增强荧光等过程(Patra et al., 2018)。

属性

IUPAC Name |

2-methyl-6-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJXFACHLLIKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27616-03-1 | |

| Record name | [1,1′-Biphenyl]-2-ol, 3-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27616-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60503663 | |

| Record name | 3-Methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-[1,1'-biphenyl]-2-ol | |

CAS RN |

17755-10-1 | |

| Record name | 3-Methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

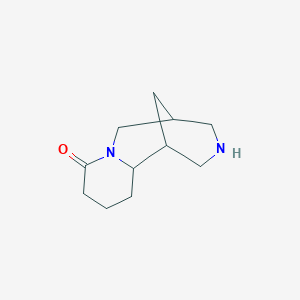

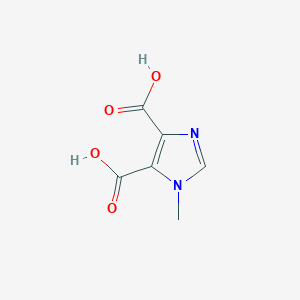

![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)